![molecular formula C19H18N2O5 B13542526 1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a tert-butoxy group, a cyanophenyl group, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: LiAlH₄, NaBH₄
Substitution: NaOCH₃, NH₃
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C19H18N2O5 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
5-(4-cyanophenyl)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O5/c1-19(2,3)26-16(22)11-21-10-14(8-15(17(21)23)18(24)25)13-6-4-12(9-20)5-7-13/h4-8,10H,11H2,1-3H3,(H,24,25) |
InChIキー |
VTXXVTBRUMXTIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)C(=O)O)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



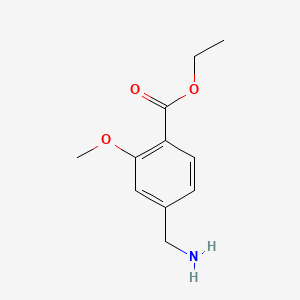

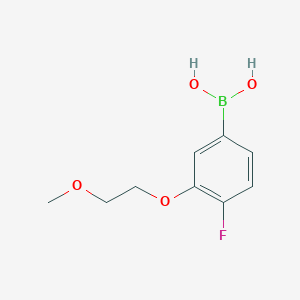

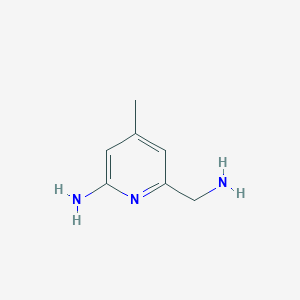
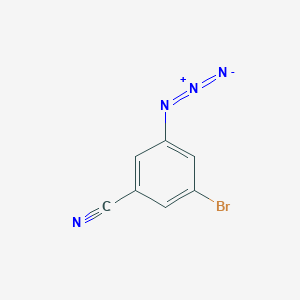
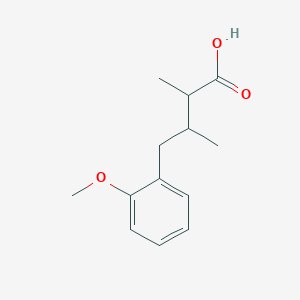
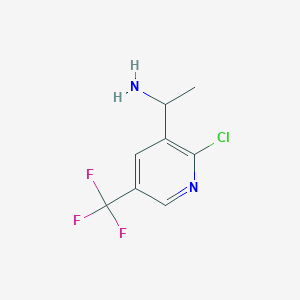
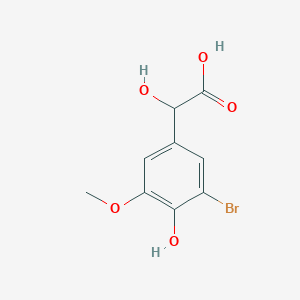
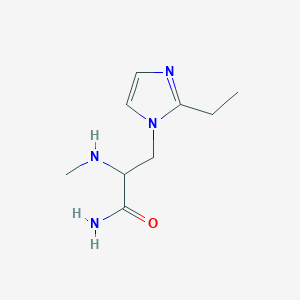
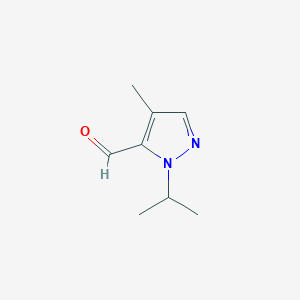
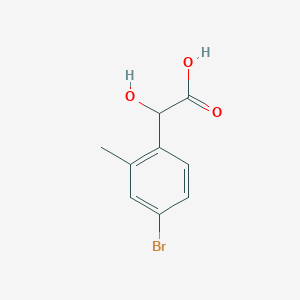
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
